9-(2-nitrobenzyl)-9H-purin-6-amine

Drug metabolism Cytochrome P450 N1-oxidation

Researchers requiring a high-sensitivity probe for hepatic microsomal N1-oxidase activity assays often face limitations with low-turnover substrates. 9-(2-Nitrobenzyl)-9H-purin-6-amine (2NBA) is the highest-activity substrate in the 9-aralkyladenine series, delivering superior analytical sensitivity for CYP3A/CYP2D reaction phenotyping. - Maximizes N1-oxide metabolite yield, exceeding the unsubstituted 9-benzyladenine parent compound. - Serves as a critical negative-control substrate in CYP2B induction panels, showing no response to phenobarbital pretreatment. - Adopt a pre-validated SPE-HPLC method (C18, 233 nm, 92-101% recovery) for immediate quantification.

Molecular Formula C12H10N6O2
Molecular Weight 270.25 g/mol
CAS No. 10549-96-9
Cat. No. B11846761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-nitrobenzyl)-9H-purin-6-amine
CAS10549-96-9
Molecular FormulaC12H10N6O2
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-]
InChIInChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-3-1-2-4-9(8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15)
InChIKeyQRWDYRHCEDQYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2NBA: A Position-Specific 9-Substituted Adenine


9-(2-Nitrobenzyl)-9H-purin-6-amine (synonym: 9-(2-nitrobenzyl)adenine, abbreviated 2NBA) is a synthetic 9-aralkyladenine derivative in which a 2-nitrobenzyl group is appended at the N9 position of the adenine purine scaffold [1]. It belongs to a class of 9-substituted adenines that have been systematically studied as substrates for hepatic microsomal N1-oxidation, a cytochrome P450-mediated biotransformation pathway [2]. The ortho-nitro substitution on the benzyl ring confers distinct electronic, steric, and conformational properties that differentiate 2NBA from its meta- and para-nitro isomers (3NBA, 4NBA), as well as from the unsubstituted parent 9-benzyladenine (BA), in terms of metabolic rate, enzyme induction profile, and metabolite partitioning [3][4].

Workflow N1-oxidation probe substrate in hepatic microsomal or recombinant CYP assays
Selection Position-specific 2-nitrobenzyl substitution modulates CYP binding and metabolic rate
Context Supports detection of CYP3A/CYP2D-mediated N1-oxidase activity per reported inhibitor studies

Why Nitrobenzyl Positional Isomers Are Not Interchangeable


The three isomeric 9-(nitrobenzyl)adenines (2NBA, 3NBA, 4NBA) are not functionally interchangeable despite sharing the same molecular formula (C₁₂H₁₀N₆O₂, MW 270.25). The position of the nitro group on the benzyl ring profoundly modulates the rate and extent of hepatic microsomal N1-oxidation, the major metabolic pathway for this compound class [1]. The ortho-nitro isomer (2NBA) exhibits the highest N1-oxidative rate among all nitrobenzyl congeners—exceeding even the unsubstituted parent 9-benzyladenine (BA)—while the meta- and para-nitro isomers (3NBA and 4NBA) are metabolized substantially more slowly [2]. Furthermore, the CYP enzyme isoforms involved in N1-oxidation differ across isomers: phenobarbital induction markedly enhances BA (6-fold) and 4NBA (2-fold) N1-oxidation, yet leaves 2NBA and 3NBA N1-oxidation essentially unchanged, indicating divergent CYP subfamily participation [3]. These position-dependent metabolic differences mean that substituting 2NBA with 3NBA or 4NBA in a metabolic assay, probe substrate panel, or structure-metabolism relationship study would yield qualitatively and quantitatively different results, potentially invalidating experimental conclusions.

Metabolic Rate Positional isomer substitution with 3NBA or 4NBA may shift N1-oxidation yield lower relative to 2NBA, altering assay sensitivity.
CYP Induction Unlike 2NBA, BA and 4NBA are phenobarbital-responsive; substitution may invalidate CYP phenotyping conclusions.
Metabolic Fate Non-N1-oxide metabolite formation differs across isomers; substitution may introduce competing pathways and complicate kinetic modeling.

Product-Specific Quantitative Evidence


N1-Oxidation Rate Ranking vs. Isomers

In a direct head-to-head comparison using hamster hepatic microsomal incubates, the N1-oxidative rate of 2NBA (9-(2-nitrobenzyl)adenine) was the highest among all tested substrates. The rank order of N1-oxide formation was: 2NBA > BA (9-benzyladenine) > 3NBA (9-(3-nitrobenzyl)adenine) and 4NBA (9-(4-nitrobenzyl)adenine) [1]. This finding was independently confirmed and extended in a subsequent enzyme kinetics study encompassing additional 9-aralkyladenines, which established the broader rank order: 2NBA > 2CBA (9-(2-chlorobenzyl)adenine) > BA > 3NBA and 4NBA > 2MBA (9-(2-methylbenzyl)adenine) and 2MOBA (9-(2-methoxybenzyl)adenine) [2]. The superior N1-oxidation rate of 2NBA suggests that the ortho-nitro group confers a favorable conformation and electronic environment for binding to the N1-oxidase enzyme(s), as originally proposed by Liu and Gorrod [1].

N1-Oxidation Rate Ranking
Head-to-head
Rank 1: 2NBA > 2CBA > BA > 3NBA ≈ 4NBA > 2MBA ≈ 2MOBA
Supports highest reported N1-oxide analyte signal among tested 9-aralkyladenines.
Reported ordinal ranking from hamster microsomal incubations; exact Vmax values behind paywall.
Drug metabolism Cytochrome P450 N1-oxidation Hepatic microsomes

Differential CYP Induction Response

In a study investigating CYP enzyme inducers and inhibitors, the N1-oxidation of 2NBA was found to be refractory to phenobarbital induction, in marked contrast to BA and 4NBA. When incubated with phenobarbital-induced rabbit hepatic microsomes, the N1-oxidation rate of BA increased approximately 6-fold over control, while 4NBA N1-oxidation increased approximately 2-fold. By contrast, the N1-oxidation of 2NBA and 3NBA was 'not markedly affected' by phenobarbital pretreatment [1]. This differential induction profile indicates that distinct CYP subfamilies (or distinct contributions from overlapping CYP isoforms) mediate the N1-oxidation of ortho/meta-nitro isomers versus the para-nitro isomer and the unsubstituted parent. Further inhibitor studies identified CYP3A (nifedipine-sensitive) and CYP2D (haloperidol-sensitive) as likely contributors to BA and NBA N1-oxidation [1].

CYP Induction Response
Head-to-head
2NBA: No marked change vs. BA: ~6-fold increase
Phenobarbital-non-responsive comparator for discriminating CYP2B from CYP3A/CYP2D pathways.
Reported differential CYP subfamily participation in rabbit microsomes.
CYP induction Cytochrome P450 phenotyping Phenobarbital Enzyme kinetics

Metabolic Partitioning Selectivity

In the comprehensive 1999 enzyme kinetics comparison, the formation rates of total metabolites excluding N1-oxides (representing alternative pathways such as dealkylation) were quantified alongside N1-oxide formation. The rank order for non-N1-oxide metabolites was: 2MOBA and 2MBA > 2CBA > BA > 4NBA > 3NBA > 2NBA [1]. This places 2NBA at the lowest extreme for competing metabolic pathways. Consequently, the total biotransformation rate (sum of all metabolic routes) positioned 2NBA in an intermediate tier: 2MBA and 2MOBA > 2CBA > BA and 2NBA > 4NBA > 3NBA [1]. The fact that 2NBA achieves the highest N1-oxide formation rate while maintaining the lowest non-N1-oxide metabolite formation indicates a high degree of metabolic selectivity toward N1-oxidation, a property not shared by any other congener in the panel.

Metabolic Selectivity
Head-to-head
Lowest reported non-N1-oxide metabolite formation
Minimizes competing dealkylation pathways, supporting cleaner kinetic modeling.
Metabolic partitioning compared across 7 9-aralkyladenine congeners.
Metabolic switching Dealkylation Biotransformation Structure-metabolism relationship

Physicochemical Property Differentiation

Computationally predicted physicochemical parameters provide additional dimensions for differentiating 2NBA from close analogs. For 9-(2-nitrobenzyl)-9H-purin-6-amine (CAS 10549-96-9), the computed LogP is 2.47 and the polar surface area (PSA) is 115.44 Ų . These values are derived from structure-based calculations and have not been experimentally validated for this specific compound. However, the LogP value falls within the range (1.3–4) that Liu et al. identified as most favorable for N1-oxidation among 9-alkyl-/9-aralkyladenines [1]. Since all three nitrobenzyl positional isomers share the same molecular formula, their computed LogP and PSA values are expected to be identical or nearly identical; differentiation among isomers therefore rests not on global physicochemical descriptors but on the position-specific electronic and steric effects of the ortho-nitro group, as evidenced by the distinct metabolic profiles described above.

Computed LogP
Data to verify
2.47 (PSA: 115.44 Ų)
Falls within reported optimal lipophilicity window for N1-oxidation (LogP 1.3–4).
Computationally predicted; isomers share identical LogP and require metabolic data for differentiation.
Lipophilicity Polar surface area Physicochemical properties ADME prediction

Validated HPLC Analytical Method

A validated solid-phase extraction (SPE) and reversed-phase HPLC method was specifically developed and optimized for the simultaneous quantification of 9-benzyladenine (BA), the three isomeric 9-(nitrobenzyl)adenines (2NBA, 3NBA, 4NBA), and their respective N1-oxide metabolites in microsomal incubates [1]. The method employed C18 SPE columns (extraction recovery 92–101%) and an ODS HPLC column at 50°C with a mobile phase of H₂O–MeOH–diethylamine (65:35:0.5, v/v/v, pH 6.8) at a detection wavelength of 233 nm. All analytes eluted within a 6–14 minute retention time window, with baseline resolution of the four parent substrates and their four N1-oxide metabolites [1]. The within-day coefficients of variation (CV) were within acceptable ranges. This validated method provides a directly transferable analytical framework for laboratories seeking to quantify 2NBA and its metabolite without method development overhead. The specified extraction recovery range (92–101%) is a quantitative benchmark that can be used to verify method performance when replicating these assays.

SPE-HPLC Recovery
Method context
92–101% extraction recovery
Pre-validated method supports direct transfer for quantifying 2NBA and N1-oxide metabolite.
Reported C18 SPE recovery; baseline resolution achieved at 233 nm detection.
HPLC method Solid phase extraction Metabolite quantification Bioanalytical chemistry

Research and Industrial Application Scenarios


CYP3A/CYP2D N1-Oxidation Probe Substrate

2NBA is the preferred probe substrate within the 9-aralkyladenine series for maximizing N1-oxide metabolite yield in hepatic microsomal or recombinant CYP assays. As the highest-ranked substrate for N1-oxide formation rate (2NBA > 2CBA > BA > 3NBA ≈ 4NBA > 2MBA ≈ 2MOBA), it provides the greatest analytical sensitivity for detecting N1-oxidase activity . Its N1-oxidation is inhibitable by nifedipine (CYP3A inhibitor) and haloperidol (CYP2D inhibitor), enabling its use in reaction phenotyping studies to assess CYP3A and CYP2D contributions . The pre-validated SPE-HPLC method (C18 extraction, ODS column, 233 nm detection, 92–101% recovery) can be directly adopted for quantification .

Phenobarbital-Non-Responsive CYP Comparator

In CYP induction studies employing phenobarbital as a prototypical CYP2B inducer, 2NBA serves as a critical negative-control substrate. Unlike BA (6-fold induction) and 4NBA (2-fold induction), the N1-oxidation of 2NBA is not markedly affected by phenobarbital pretreatment . This property makes 2NBA particularly valuable in multi-substrate panels designed to discriminate CYP2B-mediated metabolism from CYP3A/CYP2D-mediated pathways. When used alongside a phenobarbital-responsive comparator (e.g., BA or 4NBA), 2NBA enables researchers to confirm that observed changes in metabolic activity are CYP isoform-specific rather than due to nonspecific microsomal protein changes.

Structure-Metabolism Relationship Studies

2NBA is the key ortho-substituted exemplar in the systematically studied 9-aralkyladenine series, enabling quantitative structure-metabolism relationship (QSMR) investigations. The stark contrast between 2NBA (highest N1-oxidation, lowest non-N1-oxide metabolism) and its meta/para isomers (3NBA, 4NBA, both with low N1-oxidation) provides a well-characterized dataset for modeling how the position of an electron-withdrawing nitro group on the benzyl ring modulates metabolic fate. The established rank orders for N1-oxide formation, non-N1-oxide metabolite formation, and total biotransformation across 2NBA, 3NBA, 4NBA, BA, 2CBA, 2MBA, and 2MOBA offer a rich comparative framework for computational chemistry and metabolomics researchers investigating electronic, steric, and lipophilic determinants of CYP substrate selectivity.

Photolabile Caged Adenine Precursor

The 2-nitrobenzyl group attached at the N9 position of adenine is a recognized photolabile protecting group (photocage) in the broader ortho-nitrobenzyl (ONB) compound class, which is widely employed in chemical biology for light-triggered release of bioactive molecules . While direct photolysis data for 2NBA itself are not publicly available in the peer-reviewed literature, the structural motif—an ortho-nitrobenzyl group linked to an adenine heterocycle—positions 2NBA as a potential precursor or scaffold for developing caged adenine nucleotides, photocaged DNA/RNA analogs, or light-activatable enzyme inhibitors. The extensively documented metabolic stability and CYP interaction profile of 2NBA provides additional characterization that may inform its use in cellular caging applications where metabolic fate of the caged precursor must be considered.

Application
Selection Property
Validation Focus
CYP3A/CYP2D N1-Oxidation Probe Substrate
Reported N1-oxide formation rank and CYP inhibitor response
Assay sensitivity benchmarking and CYP3A/CYP2D inhibition panel
Phenobarbital-Non-Responsive CYP Comparator
Unresponsive N1-oxidation after phenobarbital induction
CYP2B vs. CYP3A/CYP2D isoform discrimination
Structure-Metabolism Relationship (SMR) Studies
Ortho-nitro benchmark in 9-aralkyladenine series
Cross-validation of metabolic profiles across positional isomers
Photocaged Adenine Precursor
Ortho-nitrobenzyl photocaging group
Photolysis efficiency and metabolic stability in cellular context
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